molecular formula C64H82N18O13 B561424 (D-Ser4,D-Trp6)-LHRH CAS No. 102992-39-2

(D-Ser4,D-Trp6)-LHRH

Cat. No.: B561424
CAS No.: 102992-39-2
M. Wt: 1311.473
InChI Key: VXKHXGOKWPXYNA-HEJGFRTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(D-Ser4,D-Trp6)-Luteinizing Hormone-Releasing Hormone is a synthetic analog of the naturally occurring Luteinizing Hormone-Releasing Hormone. This compound is designed to mimic the effects of the natural hormone but with enhanced stability and potency. It is primarily used in scientific research to study hormone regulation and has potential therapeutic applications in treating hormone-dependent conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (D-Ser4,D-Trp6)-Luteinizing Hormone-Releasing Hormone involves solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The key steps include:

    Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like dicyclohexylcarbodiimide.

    Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid.

    Cleavage: The completed peptide is cleaved from the resin using a mixture of trifluoroacetic acid and scavengers.

Industrial Production Methods

Industrial production of (D-Ser4,D-Trp6)-Luteinizing Hormone-Releasing Hormone follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Purification is achieved through high-performance liquid chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(D-Ser4,D-Trp6)-Luteinizing Hormone-Releasing Hormone undergoes various chemical reactions, including:

    Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions are less common but can be used to modify specific residues.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Amino acid derivatives with protecting groups, activated by coupling agents like dicyclohexylcarbodiimide.

Major Products

The major products of these reactions are modified peptides with altered biological activity. For example, oxidation of tryptophan can lead to peptides with reduced activity, while substitution can create analogs with enhanced stability.

Scientific Research Applications

(D-Ser4,D-Trp6)-Luteinizing Hormone-Releasing Hormone is widely used in scientific research due to its ability to modulate hormone levels. Its applications include:

    Chemistry: Studying peptide synthesis and modification techniques.

    Biology: Investigating hormone regulation and receptor interactions.

    Medicine: Developing treatments for hormone-dependent conditions like prostate cancer.

    Industry: Producing stable and potent hormone analogs for therapeutic use.

Mechanism of Action

The mechanism of action of (D-Ser4,D-Trp6)-Luteinizing Hormone-Releasing Hormone involves binding to the Luteinizing Hormone-Releasing Hormone receptor on the surface of pituitary cells. This binding triggers a cascade of intracellular events, leading to the release of luteinizing hormone and follicle-stimulating hormone. These hormones then act on the gonads to regulate the production of sex hormones.

Comparison with Similar Compounds

Similar Compounds

    (D-Trp6)-Luteinizing Hormone-Releasing Hormone: Similar in structure but lacks the serine modification.

    (D-Ser4)-Luteinizing Hormone-Releasing Hormone: Similar in structure but lacks the tryptophan modification.

    Natural Luteinizing Hormone-Releasing Hormone: The natural form of the hormone without any modifications.

Uniqueness

(D-Ser4,D-Trp6)-Luteinizing Hormone-Releasing Hormone is unique due to its dual modifications, which enhance its stability and potency compared to the natural hormone and other analogs. These modifications make it a valuable tool in research and potential therapeutic applications.

Properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H82N18O13/c1-34(2)23-46(56(88)75-45(13-7-21-69-64(66)67)63(95)82-22-8-14-52(82)62(94)72-31-53(65)85)76-58(90)48(25-36-28-70-42-11-5-3-9-40(36)42)78-57(89)47(24-35-15-17-39(84)18-16-35)77-61(93)51(32-83)81-59(91)49(26-37-29-71-43-12-6-4-10-41(37)43)79-60(92)50(27-38-30-68-33-73-38)80-55(87)44-19-20-54(86)74-44/h3-6,9-12,15-18,28-30,33-34,44-52,70-71,83-84H,7-8,13-14,19-27,31-32H2,1-2H3,(H2,65,85)(H,68,73)(H,72,94)(H,74,86)(H,75,88)(H,76,90)(H,77,93)(H,78,89)(H,79,92)(H,80,87)(H,81,91)(H4,66,67,69)/t44-,45-,46-,47-,48+,49-,50-,51+,52-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKHXGOKWPXYNA-HEJGFRTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H82N18O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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